molecular formula C25H25N3O3S2 B2752255 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905676-88-2

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Número de catálogo: B2752255
Número CAS: 905676-88-2
Peso molecular: 479.61
Clave InChI: UFQXSKLPINSYOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[Benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 1135223-11-8) is a synthetic small molecule featuring a benzothiazole core, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential . The molecular structure integrates a sulfamoyl benzamide moiety, a feature present in compounds covered by patents for their biological activity . With a molecular formula of C30H37ClN4O3S2 and a molecular weight of 601.22 g/mol, this compound is supplied as a high-purity hydrochloride salt to ensure stability and solubility in various experimental settings . The primary research value of this compound stems from its benzothiazole foundation. Benzothiazole derivatives are extensively investigated as building blocks for novel anti-infective agents, with recent scientific reviews highlighting their pronounced anti-tubercular activity against Mycobacterium tuberculosis . The specific substitution pattern on the benzothiazole nitrogen and the sulfamoyl group in this compound is designed to modulate its properties and interaction with biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery pipelines . Researchers can utilize this compound to explore new therapeutic avenues, particularly in developing treatments for multidrug-resistant bacterial strains. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is offered in various quantities to meet diverse laboratory needs, ensuring accessibility for both preliminary investigations and larger-scale research programs .

Propiedades

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-12-10-20(11-13-21)24(29)27-25-26-22-15-17(2)14-18(3)23(22)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQXSKLPINSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S. Its structure includes a benzothiazole moiety, which is known for various biological activities including anticancer and anti-inflammatory effects.

Synthesis

Recent studies have synthesized a series of benzothiazole derivatives, including the target compound. The synthesis typically involves:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Modification with Sulfamoyl Groups : The introduction of sulfamoyl groups enhances solubility and biological activity.
  • Final Coupling Reactions : The final product is obtained through coupling reactions with various amines or other functional groups.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In particular:

  • Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Studies using the MTT assay revealed that it significantly inhibits cell proliferation at micromolar concentrations.
  • Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis and causes cell cycle arrest in cancer cells. Western blot assays showed downregulation of key survival pathways such as AKT and ERK signaling in treated cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects:

  • Cytokine Inhibition : It has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when assessed using ELISA techniques .
  • Wound Healing Assays : Scratch assays demonstrated that treatment with the compound inhibited cell migration, suggesting potential applications in controlling inflammation-related processes.

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives:

  • Study on Compound B7 : This study focused on a related benzothiazole derivative which exhibited dual anticancer and anti-inflammatory activities. The compound was found to significantly inhibit proliferation in A431 and A549 cells while reducing inflammatory markers in macrophages .
  • Structure-Activity Relationship (SAR) Analysis : Investigations into SAR have shown that modifications to the benzothiazole structure can enhance its biological activity, indicating a promising avenue for future drug development.

Data Summary

Biological ActivityCell Line TestedIC50 (µM)Mechanism
AnticancerA4312 - 4Apoptosis induction, Cell cycle arrest
A5491 - 3AKT/ERK pathway inhibition
Anti-inflammatoryRAW264.70.5 - 1IL-6/TNF-α reduction

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action involves inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

  • Enzyme Inhibition: The compound has shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating selectivity over CA II, which is crucial for reducing side effects associated with traditional chemotherapeutics .
  • Apoptosis Induction: In vitro studies indicated that 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity compared to controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The sulfonamide group is known for its antibacterial effects, and this derivative continues that tradition:

  • Bacterial Growth Inhibition: Studies have reported effective inhibition of bacterial growth through the interference with carbonic anhydrases present in bacteria, which are essential for their metabolism .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial activities, the compound has been tested against various enzymes:

  • α-Glucosidase and Acetylcholinesterase Inhibition: Research indicates that similar sulfonamide derivatives exhibit substantial inhibitory activity against α-glucosidase, which is relevant for managing diabetes, and weak inhibition against acetylcholinesterase, relevant for Alzheimer's disease treatment .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation of Benzenesulfonamides : A study synthesized new benzenesulfonamide derivatives and evaluated their anticancer and antimicrobial activities. The findings suggested a promising therapeutic profile for compounds similar to this compound .
  • Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes, supporting the experimental findings regarding their inhibitory potential against α-glucosidase and other relevant targets .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can be compared to related sulfonamide-benzamide hybrids and benzothiazole derivatives. Below is an analysis of key analogs:

Structural Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity
This compound (Target Compound) Benzothiazole 5,7-Dimethyl; benzyl(ethyl)sulfamoyl Antimicrobial (hypothesized)
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole 4-Methoxyphenylmethyl; benzyl(methyl)sulfamoyl Antifungal (Candida albicans)
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) 1,3,4-Oxadiazole Furan-2-yl; cyclohexyl(ethyl)sulfamoyl Antifungal (Candida albicans)
(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e) Artemisinin derivative Dihydroartemisinoxy; 2-methylphenylsulfamoyl Antimalarial (hypothesized)

Functional Comparisons

Core Heterocycle Differences: The target compound’s benzothiazole core is distinct from the 1,3,4-oxadiazole rings in LMM5 and LMM11 . Benzothiazoles are known for enhanced membrane permeability due to their planar aromatic structure, whereas oxadiazoles improve metabolic stability and hydrogen-bonding capacity.

LMM11’s cyclohexyl(ethyl)sulfamoyl substituent introduces a bulky aliphatic group, which could sterically hinder enzyme binding compared to the target compound’s benzyl group .

Biological Activity: LMM5 and LMM11 exhibit confirmed antifungal activity against C. albicans (MIC₅₀: 8–16 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s benzothiazole core may target similar redox enzymes, but experimental data are lacking.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis involves three critical stages:
  • Step 1 : Formation of the 1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2 : Introduction of the sulfamoyl group using sulfonylation reagents (e.g., chlorosulfonic acid) followed by reaction with benzyl-ethylamine. Temperature control (<5°C) is essential to prevent side reactions .
  • Step 3 : Coupling the sulfamoyl-benzene moiety to the benzothiazole core via amide bond formation, typically using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    Critical Parameters :
ParameterOptimal Range
Temperature0–5°C (sulfonylation)
SolventDry DMF (amide coupling)
Reaction Time12–24 hours (cyclization)

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regiochemistry of the benzothiazole ring and sulfamoyl substitution patterns. For example, aromatic protons in the 5,7-dimethylbenzothiazole appear as singlets (δ 2.4–2.6 ppm for methyl groups) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ ion at m/z 496.2) and detects impurities .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s anticancer activity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the benzyl-ethyl group (e.g., replace benzyl with heteroaromatic rings) to evaluate effects on cytotoxicity. For example, pyridinyl analogs in similar sulfonamides showed 3-fold higher activity against MCF-7 cells .
  • Bioisosteric Replacement : Replace the benzothiazole core with benzoxazole or imidazo[2,1-b]thiazole to assess metabolic stability. Thiazole-to-oxadiazole swaps in analogs reduced hepatotoxicity in preclinical models .
  • Data Analysis : Use IC50 values from MTT assays (triplicate runs) and molecular descriptors (e.g., LogP, polar surface area) for QSAR modeling .

Q. What computational strategies improve docking accuracy for predicting target binding?

  • Methodological Answer :
  • Glide XP Scoring : Incorporate hydrophobic enclosure and hydrogen-bond penalties to model interactions with enzymes like COX-2 or EGFR. For sulfonamide derivatives, Glide XP achieved RMSD <2.0 kcal/mol in binding affinity predictions .
  • WaterMap Analysis : Identify conserved water molecules in the binding pocket that influence ligand displacement (critical for sulfamoyl group orientation) .
  • Validation : Cross-validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) to assess stability of key interactions (e.g., sulfonyl oxygen with Arg125 in EGFR) .

Q. How do researchers resolve contradictions in antibacterial activity data across studies?

  • Methodological Answer :
  • Strain-Specific Effects : Test against isogenic pairs (e.g., S. aureus ATCC 25923 vs. methicillin-resistant strains) to differentiate intrinsic activity from resistance mechanisms. For example, 4-fluorophenyl analogs showed 8-fold higher MICs against resistant strains due to efflux pump activation .
  • Assay Conditions : Standardize inoculum size (1×10^6 CFU/mL) and growth media (Mueller-Hinton agar vs. RPMI-1640) to minimize variability. Antioxidant interference (e.g., DPPH scavenging) can falsely elevate MICs if not controlled .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean MICs and confidence intervals .

Tables for Critical Data

Q. Table 1: Synthesis Optimization Parameters

StepKey VariableOptimal ValueImpact on Yield/Purity
SulfonylationTemperature0–5°CPrevents sulfone over-formation (yield +15%)
Amide CouplingSolventAnhydrous DMFReduces hydrolysis (purity >98%)
CyclizationCatalystPolyphosphoric AcidEnhances regioselectivity (90% vs. 60% with H2SO4)

Q. Table 2: Bioactivity Contradictions and Resolutions

Observed ContradictionResolution StrategyExample Outcome
Variable MICs against E. coliStandardize inoculum size and mediaMIC range narrowed from 8–64 µg/mL to 16–32 µg/mL
Inconsistent COX-2 inhibitionUse isoform-specific assays (COX-2 vs. COX-1)IC50 for COX-2: 0.8 µM (vs. >10 µM for COX-1)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.